molecular formula C20H19N3O4 B2759437 2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide CAS No. 851458-10-1

2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B2759437
CAS No.: 851458-10-1
M. Wt: 365.389
InChI Key: ODRLIAUMXZVYEH-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide (CAS 851458-10-1) is a synthetic small molecule with a molecular weight of 365.38 g/mol and the molecular formula C₂₀H₁₉N₃O₄ . It belongs to the class of α-cyanoacrylamide derivatives, a family of compounds recognized for their electrophilic reactivity and potential as valuable chemical probes in biological research . Compounds in this structural class have been investigated as potent inhibitors of various enzymatic targets and cellular signaling pathways. Specifically, structurally related α-cyanoacrylamides have been identified as inhibitors of protein tyrosine kinases and Transient Receptor Potential Melastatin 2 (TRPM2) channels, which are activated by oxidative stress . The unique structure of this compound, featuring a cyano group, a 4-methoxyphenyl amide, and a 3-nitro-4-isopropylphenyl moiety, suggests potential for unique selectivity and binding affinity in biochemical assays. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. For laboratory research use only (RUO). Not for human or veterinary use.

Properties

IUPAC Name

2-cyano-N-(4-methoxyphenyl)-3-(3-nitro-4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-13(2)18-9-4-14(11-19(18)23(25)26)10-15(12-21)20(24)22-16-5-7-17(27-3)8-6-16/h4-11,13H,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRLIAUMXZVYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide, also known by its IUPAC name, is a synthetic compound with a molecular formula of C20H19N3O4. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanisms of action.

Chemical Structure

The structure of this compound can be represented as follows:

Molecular Structure C20H19N3O4\text{Molecular Structure }\quad \text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{4}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects against cancer cell lines and its antibacterial properties. Below is a summary of key findings:

Anticancer Activity

  • Mechanism of Action : Research indicates that the compound may exert its anticancer effects through the induction of apoptosis in cancer cells. This process involves the activation of caspases, which are critical for programmed cell death.
  • Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various human cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity.

Antibacterial Activity

  • Spectrum of Activity : The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria, including:
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Escherichia coli
  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of protein synthesis.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50 (µM)Mechanism of Action
AnticancerMCF-75.0Induction of apoptosis via caspase activation
HeLa6.0Induction of apoptosis
A5497.5Induction of apoptosis
AntibacterialMRSA10.0Disruption of cell membrane
E. coli12.0Inhibition of protein synthesis

Case Studies

  • Study on Anticancer Effects : A study published in a peer-reviewed journal evaluated the efficacy of this compound in vivo using mouse models bearing tumors derived from human cancer cell lines. Results showed a significant reduction in tumor size compared to control groups, suggesting that the compound could be a candidate for further development as an anticancer agent.
  • Antibacterial Efficacy Assessment : Another research article focused on the antibacterial properties, where the compound was tested against clinical isolates of MRSA and E. coli. The results indicated that it could effectively inhibit bacterial growth, making it a potential candidate for treating resistant bacterial infections.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research has indicated that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
    • Antimicrobial Properties : The presence of the nitro group is associated with antimicrobial activity. Compounds containing nitro groups have been shown to possess significant antibacterial and antifungal effects, making them candidates for further development in treating infections .
  • Synthetic Chemistry
    • Building Block for Complex Molecules : The unique functional groups in 2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide make it a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through reactions such as nucleophilic substitution and condensation reactions .
    • Material Science : The compound's properties may allow it to be integrated into polymer matrices or other materials to enhance their thermal stability or mechanical properties. Research into similar compounds has shown potential for applications in coatings and composites .

Case Studies

  • Anticancer Research
    • A study investigated the effects of a related compound on human cancer cell lines, demonstrating that it inhibited cell proliferation significantly at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
  • Antimicrobial Testing
    • In vitro assays revealed that derivatives of this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest structural analogs differ in substituents on the phenyl rings and amide nitrogen. Key comparisons include:

Compound Substituents Molecular Weight Melting Point (°C) Key Features
Target Compound 4-MeO-C₆H₄ (amide N); 3-NO₂-4-(iPr)-C₆H₃ (β-position) ~381.37 Not reported Strong electron-withdrawing (NO₂) and bulky (iPr) groups; high polarity.
(2E)-2-Cyano-N-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-enamide 4-F-C₆H₄ (amide N); 4-MeO-C₆H₄ (β-position) 296.30 Not reported Fluorine increases lipophilicity; methoxy enhances electron donation.
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) Morpholine (β-position); cyclopenta[b]thiophen-2-yl (amide N) 404.62 296–298 Morpholine improves solubility; thiophene enhances π-conjugation.
Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate Ethyl ester (amide analog); 4-Me-C₆H₄ (β-position) 231.27 Not reported Ester group reduces reactivity compared to amide; lower polarity.

Key Observations:

  • Electron Effects: The nitro group in the target compound increases electrophilicity compared to morpholine (30a) or methoxy substituents .
  • Steric Effects: The isopropyl group introduces steric hindrance absent in analogs like 30a or fluorophenyl derivatives .
  • Solubility: Morpholine-containing analogs (e.g., 30a) likely exhibit higher aqueous solubility than the nitro/isopropyl-substituted target compound .

Physicochemical Properties

  • Thermal Stability: High melting points in morpholine derivatives (e.g., 296–298°C for 30a) suggest strong intermolecular interactions, likely via hydrogen bonding . The target compound’s stability may depend on nitro group orientation and crystal packing.

Research Findings and Limitations

  • Contradictions: and highlight divergent substituent effects: nitro groups may improve NLO properties but reduce solubility compared to morpholine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide, and what critical parameters influence yield optimization?

  • Methodology :

  • Step 1 : Nitration of substituted aromatic precursors (e.g., 3-nitro-4-isopropylphenyl derivatives) under controlled acidic conditions to introduce the nitro group .
  • Step 2 : Condensation reactions using cyanoacetamide derivatives with methoxyphenyl groups under basic conditions (e.g., K₂CO₃ in DMF) to form the enamide backbone .
  • Critical Parameters :
  • Temperature (optimize between 60–80°C to avoid side reactions) .
  • Solvent choice (polar aprotic solvents like DMSO enhance reaction efficiency) .
  • Reaction time (monitor via TLC/HPLC to prevent over-reduction of nitro groups) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to quantify impurities (<1% threshold) .
  • Structural Confirmation :
  • ¹H/¹³C NMR : Key signals include the cyano group (~110 ppm in ¹³C), methoxy resonance (~3.8 ppm in ¹H), and nitro group aromatic coupling patterns .
  • FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) functional groups .

Q. What reaction mechanisms underpin the compound’s stability during storage and experimental use?

  • Mechanistic Insights :

  • The electron-withdrawing nitro and cyano groups increase susceptibility to hydrolysis under acidic/basic conditions. Stabilize in inert solvents (e.g., anhydrous DMSO) at –20°C .
  • Radical scavengers (e.g., BHT) can mitigate photooxidation of the methoxyphenyl moiety .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Experimental Design :

  • Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) with purified targets (e.g., kinases) to measure affinity (KD values). Include controls for nonspecific binding (e.g., bovine serum albumin) .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting. Validate with LC-MS to distinguish parent compound from metabolites .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Troubleshooting Framework :

  • Solubility Variability : Test solubility in assay buffers (e.g., PBS vs. DMEM) using nephelometry. Use co-solvents (≤1% DMSO) to maintain consistency .
  • Metabolic Interference : Perform liver microsome assays to identify cytochrome P450-mediated degradation. Correlate with activity loss in cell-based vs. cell-free systems .

Q. What strategies are recommended for analyzing degradation pathways and ensuring compound stability under experimental conditions?

  • Degradation Studies :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and oxidative conditions (H₂O₂). Monitor degradation products via LC-MS and assign structures using high-resolution mass spectrometry (HRMS) .
  • Stabilization Protocol : Lyophilize the compound with cryoprotectants (trehalose) for long-term storage. Use amber vials to prevent photodegradation .

Q. How can computational modeling complement experimental data to predict the compound’s reactivity or binding modes?

  • In Silico Workflow :

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., from PDB) to predict binding poses. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability .
  • QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using partial least squares regression (PLSR). Train models on datasets with ≥50 analogs .

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